molecular formula C20H23NO4 B10972200 3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10972200
M. Wt: 341.4 g/mol
InChI Key: QFSUXUITZUUULW-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic heptane structure

Preparation Methods

The synthesis of 3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins under mild and operationally simple conditions . The reaction is catalyzed by a chiral tertiary amine, which facilitates the enantioselective formation of the bicyclic structure.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common reagents and conditions used in these reactions include palladium-catalyzed processes and hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclic heptane derivatives, such as:

These compounds share the bicyclic heptane core but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(4-acetylphenyl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C20H23NO4/c1-10(2)16-14-8-9-15(16)18(20(24)25)17(14)19(23)21-13-6-4-12(5-7-13)11(3)22/h4-7,14-15,17-18H,8-9H2,1-3H3,(H,21,23)(H,24,25)

InChI Key

QFSUXUITZUUULW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NC3=CC=C(C=C3)C(=O)C)C(=O)O)C

Origin of Product

United States

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